molecular formula C21H21ClN2OS2 B11632502 1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline

1-[(4-Chloro-2-methylphenyl)azamethylene]-8-ethoxy-4,4-dimethyl-4,5-dihydro-1, 2-dithioleno[5,4-c]quinoline

Cat. No.: B11632502
M. Wt: 417.0 g/mol
InChI Key: XRTZOICOIQEGIO-UHFFFAOYSA-N
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Description

(1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiol ring, and various substituents such as chlorine, methyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-methylaniline, ethyl 4,4-dimethyl-2-oxopentanoate, and sulfur sources for the dithiol ring formation. The reaction conditions may involve:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the dithiol ring using sulfurizing agents.

    Step 3: Final modifications to introduce the ethoxy and other substituents under controlled conditions, such as refluxing in organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar aniline structures but different substituents.

    Heparinoids: Compounds with similar sulfur-containing rings but different core structures.

Uniqueness

(1Z)-N-(4-CHLORO-2-METHYLPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific combination of a quinoline core, dithiol ring, and various substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2OS2

Molecular Weight

417.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H21ClN2OS2/c1-5-25-14-7-9-17-15(11-14)18-19(21(3,4)24-17)26-27-20(18)23-16-8-6-13(22)10-12(16)2/h6-11,24H,5H2,1-4H3

InChI Key

XRTZOICOIQEGIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)C)SS3)(C)C

Origin of Product

United States

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